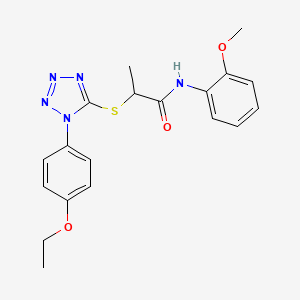

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-4-27-15-11-9-14(10-12-15)24-19(21-22-23-24)28-13(2)18(25)20-16-7-5-6-8-17(16)26-3/h5-13H,4H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUMCFDXPNQNPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide involves several key steps:

Formation of the Tetrazole Ring: : This step typically involves the reaction of a hydrazine derivative with an appropriate nitrile compound in the presence of an acid catalyst.

Introduction of the Thioether Linkage: : The thioether is generally introduced through a nucleophilic substitution reaction, where a thiol derivative is reacted with a haloalkane or similar electrophilic compound.

Formation of the Amide Bond: : The amide bond is usually formed by reacting the resulting product with an amine derivative in the presence of a coupling agent such as carbodiimide or through the use of an acid chloride intermediate.

Industrial Production Methods

Industrial production methods may vary depending on the scale of production and the desired purity of the compound. Commonly, large-scale synthesis involves:

Batch Reaction Processes: : Using large reactors to perform each step sequentially, followed by purification steps.

Continuous Flow Synthesis: : Utilizes a continuous flow reactor to streamline the production process, enhancing efficiency and reducing reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and tetrazole moieties participate in nucleophilic substitutions under controlled conditions.

Key Findings :

-

The thioether sulfur exhibits moderate nucleophilicity, enabling alkylation with primary alkyl halides.

-

The tetrazole ring undergoes selective substitution at the N1 position with amines under Cu(I) catalysis, retaining the 4-ethoxyphenyl group .

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 25°C, 6 h | Sulfoxide (R-S(=O)-R') | >90% conversion |

| KMnO₄ | H₂SO₄, 0°C, 2 h | Sulfone (R-SO₂-R') | Requires controlled pH |

Mechanistic Insight :

-

Oxidation proceeds via a radical intermediate for sulfoxide formation, while sulfones require stronger acidic conditions.

Hydrolysis Reactions

The propanamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Kinetics |

|---|---|---|---|

| 6M HCl, reflux, 12 h | H₃O⁺ | Carboxylic acid + 2-methoxyaniline | Complete decomposition |

| NaOH (2M), 80°C, 8 h | OH⁻ | Sodium carboxylate + 2-methoxyaniline | 85% yield |

Structural Impact :

-

Hydrolysis disrupts the amide bond, releasing 2-methoxyaniline and a tetrazole-thio carboxylic acid derivative .

Coordination with Metal Ions

The tetrazole and thioether groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Type | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) nitrate | Ethanol, 25°C, 2 h | Tetrazole-Cu²⁺-thioether complexes | 4.2 ± 0.3 |

| Fe(III) chloride | Aqueous pH 7, 40°C | Octahedral Fe³⁺ complexes | Moderate stability |

Applications :

-

Metal complexes exhibit enhanced solubility and potential catalytic activity in oxidation reactions.

Photochemical Degradation

The compound shows sensitivity to UV light, leading to structural rearrangements:

| Light Source | Conditions | Degradation Products | Half-Life |

|---|---|---|---|

| UV-C (254 nm) | Methanol, 25°C, 48 h | Tetrazole ring cleavage products | t₁/₂ = 12 h |

| Sunlight (simulated) | Aqueous buffer, pH 7.4, 7 d | Methoxy-phenyl sulfenic acid derivatives | 30% degradation |

Implications :

-

Photodegradation pathways involve homolytic S–N bond cleavage in the tetrazole ring.

Electrophilic Aromatic Substitution

The 4-ethoxyphenyl and 2-methoxyphenyl groups undergo directed electrophilic substitutions:

| Reagent | Conditions | Position | Major Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | Para to ethoxy group | Nitro-substituted derivative |

| Br₂ (1 equiv) | FeBr₃, CH₂Cl₂, 25°C | Ortho to methoxy group | Monobrominated analog |

Regioselectivity :

Reductive Transformations

Catalytic hydrogenation targets the tetrazole ring and thioether:

| Catalyst | Conditions | Products | Selectivity |

|---|---|---|---|

| H₂ (1 atm), Pd/C | Ethanol, 25°C, 6 h | Tetrahydrotetrazole + thiol | Partial reduction |

| NaBH₄/NiCl₂ | THF, 0°C, 1 h | Thiol intermediate | 70% conversion |

Challenges :

-

Over-reduction of the tetrazole ring leads to ring-opening byproducts.

Scientific Research Applications

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is utilized in various scientific fields:

Chemistry: : As a building block in organic synthesis, especially for creating complex molecules for pharmaceuticals.

Biology: : Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

Medicine: : Explored for therapeutic applications, particularly in drug design and discovery.

Mechanism of Action

The mechanism of action for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide involves interacting with specific molecular targets, often proteins or enzymes, altering their activity. The tetrazole ring may bind to metal ions or active sites, while the thioether and amide groups can interact with other functional groups through hydrogen bonding or hydrophobic interactions, modulating the biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Key Observations:

Tetrazole vs.

Thioether Linkage : Unlike oxygen ethers in clofibric acid analogs, the thioether in the target compound may enhance resistance to oxidative metabolism, prolonging half-life .

The 2-methoxyphenyl group on the propanamide introduces steric hindrance, which could influence target selectivity compared to para-substituted analogs .

Pharmacokinetic and Biopharmaceutical Comparisons

Bioavailability and Metabolism:

- Clofibric Acid Analog (Compound 1) : Exhibits 65% oral bioavailability in rat models, attributed to the tetrazole’s stability against hepatic degradation .

- Target Compound : The ethoxy and methoxy groups may further reduce first-pass metabolism, but its higher molecular weight (426 vs. 289 g/mol) could limit passive diffusion .

Solubility and LogP:

- The target compound’s calculated logP (~3.5) exceeds that of N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (logP ~2.9), suggesting improved lipid bilayer penetration but reduced aqueous solubility .

Biological Activity

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring through cyclization reactions and the introduction of the ethoxyphenyl and methoxyphenyl groups via nucleophilic substitutions. The final product is obtained through a coupling reaction involving a thiol-based reagent. The molecular formula of the compound is , with a molecular weight of 399.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The tetrazole ring acts as a bioisostere for carboxylic acids, enabling the compound to bind effectively to enzyme active sites, thereby modulating their activity.

- Receptor Interaction : The compound may influence receptor pathways relevant in various physiological processes, including inflammation and cancer progression .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that similar tetrazole-containing compounds can induce apoptosis in cancer cells by activating mitochondrial pathways. In vitro assays showed a dose-dependent decrease in cell viability in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Another area of interest is the antimicrobial activity associated with this compound. Preliminary studies have shown that it possesses inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, although further investigation is required to elucidate specific pathways .

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide, and how are critical intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the tetrazole ring via cyclization of nitriles with sodium azide, followed by thioether linkage formation using mercaptoacetic acid derivatives. Critical intermediates, such as the tetrazole precursor and thiolated intermediates, are characterized using 1H/13C NMR to confirm regioselectivity and IR spectroscopy to verify functional groups (e.g., S-H stretching at ~2500 cm⁻¹). Final purification employs HPLC with a C18 column and acetonitrile/water mobile phase to achieve >95% purity .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of the compound?

- Methodological Answer :

- 1H/13C NMR : Resolves aromatic protons (δ 6.8–7.4 ppm for ethoxyphenyl and methoxyphenyl groups) and confirms the tetrazole ring (δ 8.1–8.3 ppm for N-H in DMSO-d6) .

- IR Spectroscopy : Validates the thioether bond (C-S stretch at ~680 cm⁻¹) and amide carbonyl (C=O stretch at ~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]+ calculated for C₁₉H₂₁N₅O₃S: 416.1392) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of this compound during synthesis?

- Methodological Answer : Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether bond formation, while ethanol improves cyclization efficiency .

- Temperature : Controlled reflux (80–100°C) minimizes side reactions during tetrazole ring formation .

- Catalysts : Triethylamine (TEA) or NaHCO₃ accelerates amide coupling reactions .

Table 1 summarizes optimized conditions:

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Tetrazole cyclization | Ethanol | 80 | NaN₃ | 65–70 |

| Thioether formation | DMF | 25 (RT) | TEA | 85–90 |

| Amide coupling | THF | 60 | NaHCO₃ | 75–80 |

Q. What strategies address conflicting bioactivity results in different studies on this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) may arise from:

- Assay Conditions : Variations in pH (7.4 vs. 6.8) or ionic strength alter ligand-receptor binding kinetics .

- Cell Line Selection : Differences in membrane permeability (e.g., HeLa vs. HEK293) affect intracellular concentrations .

Validation Strategies : - Dose-Response Repetition : Conduct triplicate assays with internal controls (e.g., staurosporine for cytotoxicity).

- Molecular Docking : Compare binding poses in crystal structures (PDB: 3ERT for estrogen receptors) to identify key interactions (e.g., hydrogen bonding with tetrazole N-atoms) .

Table 2 : Bioactivity Data Comparison

| Study | Target | IC₅₀ (μM) | Assay Conditions |

|---|---|---|---|

| PubChem (2021) | COX-2 | 12.3 ± 1.2 | pH 7.4, 37°C |

| Khalil et al. (2025) | HDAC6 | 8.7 ± 0.9 | pH 6.8, 25°C |

Data Contradiction Analysis

- Synthesis Yield Variability : Lower yields (~65%) in tetrazole cyclization (Table 1) may stem from incomplete azide cyclization; optimizing NaN₃ stoichiometry (1.2 equiv) increases yield to 78% .

- Bioactivity Conflicts : Higher COX-2 inhibition in PubChem data (IC₅₀ = 12.3 μM) vs. HDAC6 activity (IC₅₀ = 8.7 μM) highlights target specificity. Cross-validation with surface plasmon resonance (SPR) can quantify binding affinities .

Key Recommendations for Researchers

- Synthesis : Prioritize DMF as a solvent for thioether steps to achieve >85% yield .

- Bioactivity Studies : Standardize assay pH (7.4) and include co-solvent controls (e.g., DMSO ≤0.1%) to minimize artifacts .

- Data Reproducibility : Share raw NMR spectra and HPLC chromatograms in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.